molecular formula C15H27N3O3 B6144629 tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate CAS No. 1305712-44-0

tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate

Cat. No.: B6144629
CAS No.: 1305712-44-0
M. Wt: 297.39 g/mol
InChI Key: MCGRQQABSNLPCL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a piperazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate typically involves the protection of piperazine and piperidine rings with tert-butyl groups. One common method involves the reaction of piperazine with tert-butyl chloroformate under basic conditions to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with piperidine-1-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate serves as a versatile building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as a protecting group in peptide synthesis .

Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new pharmaceuticals. It is used as an intermediate in the synthesis of drugs targeting central nervous system disorders, antimicrobial agents, and anticancer compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine rings provide conformational flexibility, allowing the compound to bind effectively to its targets. The tert-butyl group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate is unique due to its dual piperazine and piperidine rings, which provide a distinct structural framework. This dual-ring system offers enhanced conformational flexibility and the ability to form multiple hydrogen bonds, making it a valuable scaffold in drug design and synthesis .

Properties

IUPAC Name

tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-5-12(11-18)13(19)17-9-6-16-7-10-17/h12,16H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGRQQABSNLPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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